Methyl 4-[(2E)-3-(furan-2-YL)-2-[(furan-2-YL)formamido]prop-2-enamido]benzoate
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Overview
Description
Methyl 4-[(2E)-3-(furan-2-YL)-2-[(furan-2-YL)formamido]prop-2-enamido]benzoate is a complex organic compound that features a benzoate ester linked to a furan ring through an enamido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2E)-3-(furan-2-YL)-2-[(furan-2-YL)formamido]prop-2-enamido]benzoate typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carboxaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to further reactions, such as acylation and esterification, to yield the final product. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2E)-3-(furan-2-YL)-2-[(furan-2-YL)formamido]prop-2-enamido]benzoate can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions include furanones, amines, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
Methyl 4-[(2E)-3-(furan-2-YL)-2-[(furan-2-YL)formamido]prop-2-enamido]benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of Methyl 4-[(2E)-3-(furan-2-YL)-2-[(furan-2-YL)formamido]prop-2-enamido]benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular pathways involved can include inhibition of enzyme activity, disruption of cellular membranes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanethiol: An organic compound containing a furan ring substituted with a sulfanylmethyl group.
(2E)-3-(4-{[(furan-2-yl)methyl]sulfamoyl}phenyl)prop-2-enoic acid: A compound with a furan ring linked to a sulfamoylphenyl group.
Uniqueness
Methyl 4-[(2E)-3-(furan-2-YL)-2-[(furan-2-YL)formamido]prop-2-enamido]benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-[[(E)-2-(furan-2-carbonylamino)-3-(furan-2-yl)prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O6/c1-26-20(25)13-6-8-14(9-7-13)21-18(23)16(12-15-4-2-10-27-15)22-19(24)17-5-3-11-28-17/h2-12H,1H3,(H,21,23)(H,22,24)/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXIDHMSKXUNNN-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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